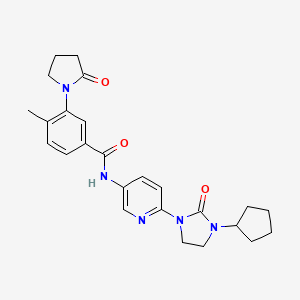

D5261

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C25H29N5O3 |

|---|---|

Poids moléculaire |

447.5 g/mol |

Nom IUPAC |

N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)-3-pyridinyl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide |

InChI |

InChI=1S/C25H29N5O3/c1-17-8-9-18(15-21(17)29-12-4-7-23(29)31)24(32)27-19-10-11-22(26-16-19)30-14-13-28(25(30)33)20-5-2-3-6-20/h8-11,15-16,20H,2-7,12-14H2,1H3,(H,27,32) |

Clé InChI |

OXVLBJMDGNVORY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(C3=O)C4CCCC4)N5CCCC5=O |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to ASTM D5261: Standard Test Method for Measuring Mass per Unit Area of Geotextiles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the ASTM D5261 standard test method. This standard is a crucial quality control tool for determining if a geotextile material meets its specified mass per unit area, a fundamental property influencing its physical and mechanical performance.[1][2][3][4][5] This measurement offers a straightforward means of verifying the consistency of delivered materials against specifications.[1][3][4][5][6]

Scope and Significance

ASTM this compound is an index test method that covers the determination of mass per unit area for all types of geotextiles.[1][3][7] The procedure is widely used for quality control and acceptance testing of commercial shipments.[3][4] However, it is advised that in cases of dispute, comparative tests should be conducted between laboratories to identify any statistical bias.[3][4]

The mass per unit area is determined by weighing test specimens of known dimensions that have been cut from various locations across the full width of a laboratory sample.[1][2][7] The average of these measurements provides the mean mass per unit area of the sample.[1][7][8]

Terminology

A clear understanding of the terminology used in this standard is essential for the proper execution of the test.

-

Geotextile: Any permeable textile used in conjunction with soil, rock, earth, or other geotechnical engineering-related materials as an integral part of a man-made project, structure, or system.[1][7]

-

Geosynthetic: A planar product manufactured from polymeric material used with soil, rock, earth, or other geotechnical engineering-related material as an integral part of a man-made project, structure, or system.[1][7]

-

Atmosphere for Testing Geotextiles: Air maintained at a relative humidity of 65 ± 5% and a temperature of 21 ± 2°C (70 ± 4°F).[1][7]

Apparatus and Materials

The following table summarizes the necessary equipment for performing the ASTM this compound test method.

| Apparatus | Specifications |

| Balance | Calibrated and capable of weighing up to 5000 g with an accuracy of 0.01 g.[1] |

| Cutting Die or Template | Capable of cutting specimens to a specified size with an accuracy of ±0.5% of the specimen's area.[9] |

Experimental Protocol

A detailed methodology for conducting the ASTM this compound test is outlined below.

Sampling

-

Lot Sample: Divide the material into lots and take a lot sample in accordance with ASTM D4354.[1]

-

Laboratory Sample: From the lot sample, take a full-width swatch of sufficient length to meet the test specimen requirements. This sample should be free of imperfections.[1]

-

Test Specimens: Cut a minimum of five test specimens from the laboratory sample, ensuring they are representative of the entire roll width.[1] The specimens should be cut at least one-tenth of the width of the geotextile from any selvage.[1]

Specimen Dimensions and Conditioning

The following table outlines the requirements for test specimen size and the standard conditioning environment.

| Parameter | Requirement |

| Minimum Specimen Area | 90,000 mm² (139.5 in.²)[1] |

| Total Minimum Area (for 5 specimens) | 100,000 mm² (155 in.²) |

| Conditioning Temperature | 21 ± 2°C (70 ± 4°F)[1][7] |

| Conditioning Relative Humidity | 65 ± 5%[1][7] |

| Conditioning Duration | At least 24 hours, or until moisture equilibrium is reached.[6] |

Procedure

-

Conditioning: Bring the test specimens to moisture equilibrium in the standard atmosphere for testing geotextiles. Equilibrium is considered reached when the change in mass of the specimen in successive weighings at intervals of not less than 2 hours does not exceed 0.1% of the specimen's mass.[9]

-

Weighing: After conditioning, weigh each specimen separately on a calibrated balance to the nearest 0.01 g.[1]

Calculation of Mass per Unit Area

The mass per unit area for each specimen is calculated using the following formula:

m = (M_s * 1,000,000) / A

Where:

-

m = mass per unit area (g/m²)

-

M_s = mass of the specimen (g)

-

A = area of the specimen (mm²)[1]

After calculating the mass per unit area for each specimen, calculate the average and standard deviation for all specimens.[1]

Data Presentation and Reporting

The final report should include the following information:

-

The type of geotextile tested and the sampling method used.

-

The size, shape, and number of test specimens.

-

The average mass per unit area and the standard deviation, reported to three significant figures.[1]

-

A statement of any deviations from the standard test procedure.[1]

Precision and Bias

-

Precision: The precision of this test method is currently being established.[1][8][9]

-

Bias: This test method has no bias because the value of mass per unit area is defined only in terms of this test method.[1][8][9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ASTM this compound experimental procedure.

References

- 1. storethinghiem.vn [storethinghiem.vn]

- 2. Measuring Mass per Unit Area of Geotextiles - Geocomp [geocomp.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. eurolab.net [eurolab.net]

- 7. img.antpedia.com [img.antpedia.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

A Technical Guide to Determining the Mass Per Unit Area of Geotextiles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and methodologies for measuring the mass per unit area of geotextiles, a critical parameter for quality control and performance evaluation in various applications. This guide provides a comprehensive overview of standardized test methods, detailed experimental protocols, and data presentation to aid researchers and professionals in understanding and implementing this essential measurement.

Core Principle and Significance

The fundamental principle behind measuring the mass per unit area of geotextiles is straightforward: to determine the mass of a geotextile specimen of a known surface area.[1][2][3] This property, often expressed in grams per square meter (g/m²), serves as a key index property for these materials.[1][4][5]

The significance of this measurement is multifaceted:

-

Quality Control: It provides a simple and effective method for ensuring that the supplied geotextile meets the specified requirements.[4][5][6][7] Any significant deviation from the nominal value can indicate a change in the material's composition, thickness, or manufacturing process.

-

Material Specification: Mass per unit area is a fundamental parameter used in the specification of geotextiles for various civil engineering and environmental applications.[7]

-

Performance Correlation: While not a direct measure of performance, the mass per unit area often correlates with other important physical and mechanical properties of the geotextile, such as strength, durability, and filtration capacity. Heavier fabrics generally exhibit higher tensile and tear strength.

-

Confirmation of Conformance: This test method is widely used for acceptance testing of commercial shipments to verify that the product delivered is the one that was ordered.[4][5][6]

Data Presentation: Typical Mass Per Unit Area of Geotextiles

The mass per unit area of geotextiles can vary significantly depending on their type and intended application. The following table summarizes typical values for different categories of geotextiles.

| Geotextile Category | Typical Mass Per Unit Area (g/m²) | Primary Functions |

| Lightweight | 80 - 150 | Drainage, landscaping, separation layers |

| Medium weight | 150 - 300 | Road construction, filtration, erosion control |

| Heavyweight | 300 - 1000+ | Reinforcement, embankments, retaining walls |

Experimental Protocols

The determination of mass per unit area is governed by standardized test methods, primarily ASTM this compound and ISO 9864. The following protocol is a synthesis of these standards.

Apparatus

-

Balance: A calibrated balance with an accuracy of 0.01 g.[6]

-

Cutting Die: A steel die or other suitable device for cutting specimens to precise dimensions (e.g., 100 mm x 100 mm).

-

Conditioning Chamber: A controlled environment for bringing the specimens to moisture equilibrium.

Sampling

-

Lot Sample: Obtain a lot sample in accordance with ASTM D4354 or other relevant sampling plans.

-

Laboratory Sample: From the lot sample, take a full-width laboratory sample of sufficient length.

-

Test Specimens: Cut a minimum of five test specimens from the laboratory sample. The specimens should be representative of the entire roll and should not be taken from the selvage edges unless specified otherwise.[6]

Specimen Preparation and Conditioning

-

Cutting: Using the cutting die, carefully cut each specimen to the specified dimensions. The cutting accuracy should be within ±0.5% of the specimen's area.[6]

-

Conditioning: Bring the test specimens to moisture equilibrium in the standard atmosphere for testing geotextiles. According to ASTM D1776, this is defined as air maintained at a relative humidity of 65 ± 5% and a temperature of 21 ± 2°C (70 ± 4°F).[1] Equilibrium is considered reached when the change in mass of the specimen in successive weighings at intervals of at least 2 hours does not exceed ±0.1% of the specimen's mass.[6] In many cases, a conditioning time of at least 24 hours is found to be acceptable.[6]

Test Procedure

-

After conditioning, weigh each specimen individually on the calibrated balance to the nearest 0.01 g.[6]

-

Record the mass of each specimen.

Calculation and Reporting

-

Calculate the mass per unit area for each specimen using the following formula:

Mass per unit area (g/m²) = (Mass of specimen (g) / Area of specimen (m²))

-

Calculate the average mass per unit area and the standard deviation for all specimens.

-

The test report should include:

-

The type of geotextile tested.

-

The number of specimens tested.

-

The average mass per unit area.

-

The standard deviation.

-

Any deviations from the standard test procedure.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the mass per unit area of geotextiles.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. store.astm.org [store.astm.org]

- 3. Introduction to Geotextiles | Testing of geotextile material [atira.in]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. storethinghiem.vn [storethinghiem.vn]

- 7. Mass per unit area: Significance and symbolism [wisdomlib.org]

A Technical Guide to ASTM D5261: Measuring Mass Per Unit Area of Geosynthetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ASTM D5261 standard test method is a fundamental procedure in the geosynthetics industry, providing a standardized protocol for determining the mass per unit area of geotextiles. This property, often referred to as "weight," is a critical index parameter for quality control, material specification, and performance prediction in a wide range of civil engineering and environmental applications. This technical guide provides an in-depth overview of the scope and significance of ASTM this compound, a detailed experimental protocol, a summary of typical quantitative data, and a visual representation of the experimental workflow.

Introduction: Scope and Significance

ASTM this compound is the standard test method for measuring the mass per unit area of all types of geotextiles.[1][2][3][4] Its primary purpose is to serve as an index test to verify that the supplied geotextile material meets the specified mass per unit area.[1][3] This measurement is a simple yet effective quality control tool that allows for a straightforward comparison between the delivered material and the design specifications.[1][3][5]

The significance of mass per unit area extends beyond simple quality assurance. It is a key parameter that influences other physical and mechanical properties of the geotextile, such as its thickness, strength, and hydraulic conductivity. For researchers and professionals in fields where geosynthetics are employed, understanding this property is crucial for:

-

Material Specification: Ensuring the correct material is used for a specific application.

-

Quality Control: Verifying the consistency and uniformity of the manufactured product.

-

Performance Prediction: Correlating mass per unit area with other performance characteristics.

-

Cost Estimation: As the cost of geotextiles is often related to their mass per unit area.

Experimental Protocol: A Step-by-Step Guide

The determination of mass per unit area according to ASTM this compound involves a precise and systematic procedure. The following is a detailed methodology for conducting the test.

Apparatus

-

Balance: A calibrated balance with a minimum capacity of 5000 g and an accuracy of 0.01 g.[1]

-

Cutting Die or Template: A device for cutting specimens of a known and precise area.

-

Conditioning Chamber: A controlled environment for bringing the test specimens to moisture equilibrium.

Sampling

-

Lot Sample: The initial sample is taken from a production lot according to ASTM D4354, Standard Practice for Sampling of Geosynthetics for Testing.[1]

-

Laboratory Sample: A full-width swatch of the geotextile is taken from the lot sample.[1]

-

Test Specimens: A minimum of five test specimens are cut from the laboratory sample. These specimens should be representative of the full width of the roll and should not be taken from the selvage edges.[1] Each specimen must have a minimum area of 100 cm² (15.5 in²).[1]

Conditioning

Before weighing, the test specimens must be brought to moisture equilibrium in a standard atmosphere for testing geotextiles.[1][5] This is defined as:

-

Temperature: 21 ± 2°C (70 ± 4°F)

-

Relative Humidity: 65 ± 5%

Equilibrium is considered reached when the change in mass of the specimen in successive weighings at intervals of at least 2 hours does not exceed ±0.1% of the specimen's mass.[1] In routine testing, a 24-hour conditioning period is often considered acceptable.[5]

Procedure

-

After conditioning, and while still in the standard atmosphere, each test specimen is weighed individually to the nearest 0.01 g.[1]

-

The area of each specimen is accurately determined.

Calculation

The mass per unit area for each specimen is calculated using the following formula:[1]

Mass per unit area (g/m²) = (Mass of specimen (g) / Area of specimen (m²))

The final reported value is the average of the mass per unit area of all the test specimens.[1][5][6] The standard deviation should also be calculated to indicate the variability of the material.[1]

Data Presentation: Typical Mass Per Unit Area of Geotextiles

The mass per unit area of geotextiles can vary significantly depending on the type of polymer, manufacturing process (woven, nonwoven, knitted), and intended application. The following table summarizes typical ranges of mass per unit area for different types of geotextiles.

| Geotextile Type | Manufacturing Process | Typical Mass per Unit Area (g/m²) |

| Woven | Monofilament, Multifilament, Fibrillated Yarns | 100 - 1200 |

| Nonwoven | Needle-punched, Heat-bonded | 100 - 1500 |

| Knitted | Warp knitting, Weft knitting | 150 - 1000 |

| Composite | Combination of different types | Varies widely based on composition |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ASTM this compound test procedure.

Caption: Experimental workflow for ASTM this compound.

Conclusion

The ASTM this compound test method provides a simple, reproducible, and essential means of determining the mass per unit area of geotextiles. This parameter is a fundamental component of material specification and quality control in the geosynthetics industry. For researchers and professionals, a thorough understanding of this standard and its implications is vital for ensuring the successful performance and longevity of geosynthetic materials in a variety of critical applications. The consistent application of this standard contributes to the overall reliability and safety of projects that utilize these important engineering materials.

References

Understanding the terminology used in ASTM D5261-10

An In-Depth Technical Guide to ASTM D5261-10: Understanding the Terminology and Methodology for Measuring Mass Per Unit Area of Geotextiles

This guide provides a comprehensive overview of the terminology, experimental protocols, and data presentation specified in ASTM this compound-10, the standard test method for measuring the mass per unit area of geotextiles. This document is intended for researchers, scientists, and professionals in the drug development and materials science fields who work with these materials.

Core Terminology

A precise understanding of the terminology used in ASTM this compound-10 is fundamental to the correct application of this standard. The definitions are derived from the standard itself, as well as the referenced standards ASTM D123 (Standard Terminology Relating to Textiles) and ASTM D4439 (Standard Terminology for Geosynthetics).

Key Definitions:

-

Geosynthetic: A planar product manufactured from polymeric material used with soil, rock, earth, or other geotechnical-engineering-related material as an integral part of a man-made project, structure, or system.[1]

-

Geotextile: Any permeable textile used with foundation, soil, rock, earth, or any other geotechnical-engineering-related material as an integral part of a man-made project, structure, or system.[1] Current textile manufacturing techniques produce nonwoven, knitted, and woven geotextiles.[1]

-

Mass Per Unit Area: The mass of a substance per unit of area. In the context of this standard, it is the mass of the geotextile in grams per square meter (g/m²).

-

Atmosphere for Testing Geotextiles: Air maintained at a relative humidity of 65 ± 5% and a temperature of 21 ± 2°C (70 ± 4°F).[1]

-

Lot: A unit of production or a group of other units or packages that is taken for sampling or statistical examination, having one or more common properties and being readily separable from other similar units.

-

Sample: A portion of a material which is taken for testing or for record purposes.

-

Specimen: A specific portion of a material or a laboratory sample upon which a test is performed or which is selected for that purpose.

Experimental Protocol

The ASTM this compound-10 standard outlines a precise method for determining the mass per unit area of geotextiles. This procedure is crucial for quality control and ensuring that the material meets the required specifications.[1][2][3]

2.1. Apparatus

A calibrated balance is required for weighing the geotextile specimens.

| Apparatus | Specifications |

| Balance | Capable of weighing up to 5000 g with an accuracy of 0.01 g.[1] |

2.2. Sampling

The sampling procedure should be in accordance with ASTM D4354, Standard Practice for Sampling of Geosynthetics for Testing.

-

Lot Sample: The test specimens are divided into lots, and a lot sample is taken as per Practice D4354.[1]

-

Laboratory Sample: The units in the lot sample are considered the units in the laboratory sample. A full-width swatch of sufficient length is taken from the laboratory sample to meet the requirements for the test specimens.[1] The laboratory sample should be free from imperfections or any areas that are not representative of the material being sampled.[1]

2.3. Test Specimen Preparation

-

A minimum of five test specimens are cut from the full width of the laboratory sample.[4]

-

The specimens should be cut from various locations across the width of the sample to be representative of the entire roll.[1][3]

-

Each test specimen must be of a known area.

-

The specimens are then conditioned to moisture equilibrium in the standard atmosphere for testing geotextiles.[1]

2.4. Procedure

-

The conditioned test specimens are tested in the standard atmosphere for testing geotextiles.[4]

-

Each conditioned specimen is weighed separately on the calibrated balance to the nearest 0.01 g.[4]

2.5. Calculation

The mass per unit area for each specimen is calculated using the following formula:

m = (Ms × 1,000,000) / A

Where:

-

m = mass per unit area in g/m²

-

Ms = mass of the specimen in g

-

A = area of the specimen in mm²

The average and standard deviation of the mass per unit area for all test specimens are then calculated.[1]

Data Presentation

All quantitative data and specifications from the ASTM this compound-10 standard are summarized in the table below for easy reference and comparison.

| Parameter | Specification | Citation |

| Atmosphere for Testing | ||

| Relative Humidity | 65 ± 5% | [1] |

| Temperature | 21 ± 2°C (70 ± 4°F) | [1] |

| Apparatus | ||

| Balance Accuracy | 0.01 g | [1] |

| Reporting | ||

| Mass per unit area | Rounded to the nearest 0.1 g/m² | [1] |

Visualizing the Workflow

The logical flow of the experimental procedure as defined by ASTM this compound-10 can be visualized to enhance understanding. The following diagrams illustrate the key stages of the process.

Caption: Experimental workflow for ASTM this compound-10.

Caption: Relationship between key terms in ASTM this compound-10.

References

Introduction: The Importance of Measuring Mass per Unit Area

An In-depth Technical Guide to the Historical Development of ASTM D5261: Standard Test Method for Measuring Mass per Unit Area of Geotextiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of the ASTM this compound standard, a critical test method for determining the mass per unit area of geotextiles. The standard plays a crucial role in the quality control and specification of these materials in various applications. This document outlines the evolution of the standard through its various revisions, detailing the experimental protocols and key changes.

The mass per unit area of a geotextile is a fundamental property that influences its physical and mechanical performance, including strength, permeability, and filtration characteristics. The ASTM this compound standard provides a uniform procedure for this measurement, ensuring consistency and comparability of data across the industry. This test method is widely used for quality control to ensure that geotextile materials meet the specifications required for their intended application.[1][2][3][4]

The Genesis of ASTM this compound: The Initial Standard (this compound-92)

The first iteration of the standard, ASTM this compound-92, was approved in 1992. It established the foundational methodology for measuring the mass per unit area of geotextiles. The core principle of the test method involves cutting a number of specimens of known dimensions from a sample, weighing them, and then calculating the average mass per unit area.[2]

Experimental Protocol of ASTM this compound-92

The initial experimental protocol for ASTM this compound-92 can be summarized as follows:

-

Apparatus : A balance capable of weighing to the nearest 0.01 g and a cutting die or other method to ensure accurate specimen dimensions.

-

Specimen Preparation : Test specimens of known dimensions are cut from various locations across the full width of the laboratory sample.[2]

-

Conditioning : Test specimens are brought to moisture equilibrium in a standard atmosphere for testing geotextiles, which is defined as air maintained at a relative humidity of 65 ± 5% and a temperature of 21 ± 2°C (70 ± 4°F).[2] Equilibrium is considered reached when the change in mass of the specimen in successive weighings at intervals of not less than 2 hours does not exceed 0.1% of the specimen's mass.

-

Procedure : Each conditioned specimen is weighed separately to the nearest 0.01 g.

-

Calculation : The mass per unit area for each specimen is calculated by dividing the mass of the specimen by its area. The average of these values is then reported as the mass per unit area of the geotextile.

Evolution and Revisions: From this compound-92 to this compound-10

The this compound-92 standard was reapproved in 2003, indicating its continued relevance and use without significant changes. However, in 2010, a revised version, ASTM this compound-10, was published. This update introduced several refinements to the test method.

Key Changes in ASTM this compound-10

While the fundamental principle of the test remained the same, the this compound-10 version introduced more specific guidance and referenced updated related standards. A significant aspect of the 2010 revision was the inclusion of more detailed terminology and references to other relevant ASTM standards, such as D123 for terminology relating to textiles and D4439 for terminology for geosynthetics.[5]

The core experimental protocol of this compound-10 remained largely consistent with the 1992 version, but with a greater emphasis on procedural clarity.

The Current Standard: ASTM this compound-10 (Reapproved 2018 and 2024)

The 2010 version of the standard has been subsequently reapproved, with the current active version being this compound-10R24.[6][7] This indicates that the methodology established in 2010 continues to be the accepted industry practice.

A noteworthy event in the standard's history is its temporary withdrawal in 2018, as indicated by the designation ASTM this compound-10(2018). The reasons for this withdrawal and subsequent reinstatement are not detailed in the readily available documentation but may have been related to administrative review cycles or efforts to harmonize with other standards.

Summary of Quantitative Data and Experimental Protocols

The quantitative data derived from the ASTM this compound test is the mass per unit area, typically expressed in grams per square meter (g/m²) or ounces per square yard (oz/yd²). The precision and bias of the test method are important considerations. The standard notes that because the value of mass per unit area can only be defined in terms of a test method, there is no bias.[5]

The following table summarizes the key aspects of the experimental protocol across the different versions of the standard, based on available information.

| Parameter | ASTM this compound-92 | ASTM this compound-10 & this compound-10R24 |

| Apparatus | Balance (to 0.01 g), Cutting device | Balance (to 0.01 g), Cutting device |

| Specimen Size | Known dimensions | Known dimensions |

| Number of Specimens | Multiple specimens from various locations | Multiple specimens from various locations |

| Conditioning | 21 ± 2°C (70 ± 4°F), 65 ± 5% RH | 21 ± 2°C (70 ± 4°F), 65 ± 5% RH |

| Equilibrium Criteria | Change in mass ≤ 0.1% over ≥ 2 hours | Change in mass ≤ 0.1% over ≥ 2 hours |

| Reporting | Average mass per unit area | Average mass per unit area |

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for determining the mass per unit area of geotextiles according to the ASTM this compound standard. This workflow has remained consistent throughout the evolution of the standard.

Logical Relationship of the Standard's Evolution

The historical development of ASTM this compound reflects a process of refinement and clarification rather than fundamental changes to the test method. The following diagram illustrates the logical progression of the standard.

Conclusion

The ASTM this compound standard has been a stable and reliable method for determining the mass per unit area of geotextiles for over three decades. Its historical development has been characterized by minor revisions aimed at improving clarity and alignment with other industry standards. For researchers, scientists, and drug development professionals who may utilize geotextiles in specialized applications, understanding the consistency and rigor of this standard provides confidence in the quality and specification of these materials. The core methodology has stood the test of time, ensuring that data generated today is comparable to historical data, a crucial aspect for long-term studies and material performance evaluation.

References

The Pivotal Role of Mass Per Unit Area in Geotextile Functionality: A Technical Guide

An in-depth exploration of how a fundamental property governs the performance of geotextiles in civil and environmental engineering applications.

Mass per unit area, a fundamental physical property of geotextiles, serves as a critical indicator of their mechanical and hydraulic performance.[1][2] Often expressed in grams per square meter (g/m²) or ounces per square yard (oz/yd²), this seemingly simple metric provides valuable insights into a geotextile's suitability for its intended functions, including separation, filtration, drainage, reinforcement, and protection. For researchers, scientists, and drug development professionals venturing into material science and its diverse applications, understanding this core property is paramount for material selection and performance prediction. This technical guide elucidates the profound importance of mass per unit area, detailing its correlation with key performance indicators, outlining standardized experimental protocols, and visualizing the intricate relationships that govern geotextile functionality.

The Interplay of Mass and Function

The mass per unit area of a geotextile directly influences its thickness, strength, and hydraulic characteristics, which in turn dictate its effectiveness in various applications.[3] Generally, an increase in mass per unit area corresponds to a greater number of fibers or yarns per unit area, leading to enhanced mechanical properties. However, this can also impact hydraulic performance, creating a crucial balance that must be considered during the material selection process.

The relationship between mass per unit area and the primary functions of geotextiles can be summarized as follows:

-

Separation: In separation applications, the geotextile prevents the intermixing of two dissimilar soil layers. A heavier geotextile generally provides a more robust barrier, ensuring the integrity of the distinct layers.

-

Filtration: For filtration, the geotextile must allow water to pass through while retaining soil particles. While a certain mass is required for structural integrity, an excessively heavy non-woven geotextile might have a denser structure that could impede water flow, whereas the filtration of woven geotextiles is more dependent on the opening size.

-

Drainage: In drainage applications, the geotextile facilitates the in-plane flow of water. Thicker, and often heavier, non-woven geotextiles can provide better in-plane drainage capacity.

-

Reinforcement: The reinforcement function relies on the geotextile's tensile strength to improve the mechanical properties of the soil. A direct correlation exists between mass per unit area and tensile strength; heavier geotextiles are generally stronger and more suitable for demanding reinforcement applications.[3]

-

Protection: When used as a protective cushion, for instance, for a geomembrane liner, a heavier and thicker geotextile offers greater resistance to puncture and abrasion.

The following diagram illustrates the influence of increasing mass per unit area on the primary functions of geotextiles.

Quantitative Correlation: Mass per Unit Area and Performance Properties

The following tables provide a summary of typical quantitative relationships between mass per unit area and key performance properties for non-woven and woven geotextiles. It is important to note that these values are indicative and can vary based on the specific manufacturing process, polymer type, and fiber characteristics.

Table 1: Typical Properties of Non-Woven Geotextiles

| Mass per Unit Area (g/m²) | Grab Tensile Strength (N) | CBR Puncture Resistance (N) | Permittivity (s⁻¹) |

| 105 | 350 | 760 | 2.2 |

| 119 | 400 | 1180 | 2.0 |

| 136 | 450 | 1320 | 2.0 |

| 203 | 710 | 1820 | 1.5 |

| 271 | 910 | 2380 | 1.4 |

| 339 | 1110 | 3110 | 1.2 |

| 407 | 1330 | 3780 | 1.0 |

| 542 | 1690 | 4820 | 0.1 |

Note: Data compiled from multiple sources for illustrative purposes.[4]

Table 2: Typical Properties of Woven Geotextiles

| Mass per Unit Area (g/m²) | Grab Tensile Strength (N) | CBR Puncture Resistance (N) | Permittivity (s⁻¹) |

| 135 | 800 | 2800 | 0.05 |

| 200 | 1100 | 3200 | 0.05 |

| 270 | 1400 | 4000 | 0.05 |

Note: Data compiled from multiple sources for illustrative purposes.[5]

Experimental Protocols for Key Geotextile Properties

Accurate and reproducible data are the cornerstone of material science. The following are detailed methodologies for key experiments cited in the evaluation of geotextiles.

Mass per Unit Area (ASTM D5261)

Objective: To determine the mass per unit area of a geotextile.

Apparatus:

-

A calibrated balance with a sensitivity of 0.01g.

-

A steel die or a template with a known area (typically 100 cm²).

-

A cutting tool.

Procedure:

-

Cut a minimum of ten specimens from the geotextile sample, ensuring they are representative of the roll.

-

Use the die or template to ensure each specimen has a precise, known area.

-

Condition the specimens in a controlled atmosphere as per standard procedures.

-

Weigh each specimen individually on the calibrated balance to the nearest 0.01g.

-

Calculate the mass per unit area for each specimen by dividing its mass by its area.

-

Report the average of these calculations as the mass per unit area of the geotextile.[6][7]

Grab Tensile Strength (ASTM D4632)

Objective: To determine the breaking load and elongation of a geotextile using the grab method.[8]

Apparatus:

-

A tensile testing machine with a constant rate of extension (CRE).

-

Clamps with a specific jaw face size (typically 25.4 mm x 25.4 mm).

Procedure:

-

Cut specimens to a standard size, typically 100 mm in width and 200 mm in length.

-

Mount the specimen in the clamps of the tensile testing machine, ensuring it is centered and not under tension.

-

Apply a longitudinal force to the specimen at a constant rate of extension until it ruptures.[8]

-

Record the maximum force applied (breaking load) and the elongation at break.

-

The test provides an "effective strength" which includes the strength of the clamped width plus some contribution from the adjacent, unclamped material.[9]

CBR Puncture Resistance (ASTM D6241)

Objective: To measure the force required to puncture a geotextile with a 50 mm diameter probe.

Apparatus:

-

A compression or tensile testing machine.

-

A puncture apparatus consisting of a rigid ring to clamp the specimen and a flat-ended cylindrical plunger (50 mm diameter).

Procedure:

-

Clamp the geotextile specimen securely in the ring fixture without any initial tension.

-

Advance the plunger against the center of the specimen at a constant speed.

-

Continue the test until the plunger ruptures the specimen.

-

Record the maximum force exerted by the plunger as the CBR puncture resistance.

Water Permeability by Permittivity (ASTM D4491)

Objective: To determine the hydraulic conductivity of a geotextile in terms of permittivity.

Apparatus:

-

A constant head or falling head permeameter.

-

A means of maintaining a constant water head.

-

A graduated cylinder and a stopwatch to measure the flow rate.

Procedure (Constant Head Method):

-

Mount the geotextile specimen in the permeameter, ensuring a watertight seal.

-

De-air the system to remove any trapped air bubbles.

-

Apply a constant head of water (typically 50 mm) to the specimen.[6]

-

Allow the flow to stabilize.

-

Collect the water passing through the specimen over a known period.

-

Calculate the flow rate (Q) per unit area (A).

-

Permittivity (ψ) is calculated as ψ = Q / (h * A), where h is the hydraulic head.

The following diagram illustrates a generalized workflow for the experimental testing of geotextiles.

References

- 1. ctr.utexas.edu [ctr.utexas.edu]

- 2. Mass per unit area: Significance and symbolism [wisdomlib.org]

- 3. Geotextile Fabric Weight | Performance, Applications & Selection [geofantex.com]

- 4. cherokeemfg.com [cherokeemfg.com]

- 5. gov.mb.ca [gov.mb.ca]

- 6. atira.in [atira.in]

- 7. TS002- Test methods of Geotextiles [textilesphere.com]

- 8. scribd.com [scribd.com]

- 9. Introduction to Geotextiles | Testing of geotextile material [atira.in]

The Interplay of Mass and Fluid Dynamics in Geotextiles: A Technical Guide

An in-depth exploration of how the mass of geotextiles dictates their hydraulic performance, crucial for applications in filtration, drainage, and separation.

This technical guide delves into the critical relationship between the mass per unit area of geotextiles and their hydraulic properties. For researchers, scientists, and professionals in drug development utilizing advanced material science, understanding this relationship is paramount for designing effective and reliable systems. This document provides a comprehensive overview of the underlying principles, quantitative data, and standardized experimental protocols.

Core Principles: Mass as a Proxy for Hydraulic Performance

The mass per unit area of a geotextile, typically expressed in grams per square meter (g/m²) or ounces per square yard (oz/yd²), is a primary physical property that directly influences its hydraulic characteristics. For nonwoven geotextiles, in particular, an increase in mass generally correlates with a greater number of fibers per unit area. This increased fiber density results in a thicker, more robust material with a more tortuous pore structure.

The key hydraulic properties affected by geotextile mass are:

-

Permeability (k): A measure of the ability of a material to transmit fluids. In the context of geotextiles, it is often expressed as a velocity (e.g., m/s or cm/s) and is influenced by the fluid's properties and the porous medium.

-

Permittivity (ψ): Defined as the volumetric flow rate of water per unit cross-sectional area per unit head under laminar flow conditions. It is a key parameter for geotextiles as it considers the fabric's thickness and is a direct measure of its water-passing capacity. It is calculated as k/t, where 'k' is the permeability and 't' is the thickness of the geotextile.

-

Transmissivity (θ): This property measures the in-plane flow rate of a fluid per unit width of the geotextile under a constant hydraulic gradient. It is crucial for applications where the geotextile is intended to act as a drainage layer.

Generally, for nonwoven geotextiles, as the mass per unit area increases, the permeability and permittivity tend to decrease.[1] This is due to the smaller and more numerous pores in heavier fabrics, which create a more restrictive path for water flow. Conversely, lighter nonwoven geotextiles typically exhibit higher permeability and permittivity, allowing for greater flow rates.[2] Woven geotextiles, due to their regular, interlaced structure, generally have lower permeability compared to nonwovens of similar mass.[2][3]

Quantitative Data: Mass vs. Hydraulic Properties

The following tables summarize the quantitative relationship between the mass per unit area of nonwoven geotextiles and their key hydraulic properties, compiled from manufacturer data sheets and research findings.

Table 1: Nonwoven Geotextile Mass vs. Permeability and Permittivity

| Mass per unit area (g/m²) | Permeability at 50 mm Water Head (m/sec) | Permittivity at 50 mm Water Head (sec⁻¹) |

| 80 | 0.10 | 2.0 |

| 100 | 0.09 | 1.8 |

| 110 | 0.07 | 1.4 |

| 120 | 0.08 | 1.6 |

| 130 | 0.07 | 1.4 |

| 150 | 0.05 | 1.0 |

| 175 | 0.04 | 0.8 |

| 200 | 0.04 | 0.8 |

| 230 | 0.04 | 0.8 |

| 255 | 0.03 | 0.6 |

| 260 | 0.04 | 0.8 |

| 300 | 0.03 | 0.6 |

| 350 | 0.01 | 0.2 |

Source: Adapted from Fibertex Geotextiles Product Data Sheet.[1]

Table 2: Hydraulic Properties of Reinforced Needle-punched Nonwoven Geotextiles

| Geotextile Grade | Mass per unit area (g/m²) | Permittivity (s⁻¹) | Transmissivity (m²/s) |

| R1 | 250 | ≥ 0.05 | ≥ 10⁻⁷ |

| R2 | 325 | ≥ 0.05 | ≥ 10⁻⁷ |

Source: Adapted from TEXEL GEO-9 R1 / GEO-9 R2 Technical Data Sheet.[4]

Experimental Protocols

The determination of geotextile hydraulic properties is governed by standardized test methods developed by organizations such as ASTM International and the International Organization for Standardization (ISO).

Permittivity (ASTM D4491)

This standard describes methods for determining the water permeability of geotextiles in terms of permittivity under standard, uncompressed conditions.[5][6][7]

Objective: To measure the volumetric flow rate of water normal to the plane of the geotextile under a constant or falling head.

Methodology (Constant Head Method):

-

Specimen Preparation: A geotextile specimen is cut to the dimensions of the test apparatus and placed within it.

-

Apparatus Setup: The specimen is supported by a wire mesh and clamped between two chambers. Water is introduced to the upper chamber.

-

Establishing Flow: A constant head of water (typically 50 mm) is maintained on the geotextile specimen throughout the test.[8]

-

Measurement: The quantity of water that flows through the specimen is collected over a measured period.

-

Calculation: The permittivity (ψ) is calculated using the formula: ψ = Q / (A * h * t) where:

-

Q = quantity of water flow

-

A = cross-sectional area of the specimen

-

h = hydraulic head

-

t = time

-

A falling head method is also described, where the time taken for the water head to drop between two specified levels is measured.[8]

Water Permeability Normal to the Plane (EN ISO 11058)

This international standard specifies two methods (constant head and falling head) for determining the water permeability characteristics of a single layer of geotextile normal to the plane, without load.[9][10][11][12][13]

Objective: To determine the velocity of water flow perpendicular to the geotextile plane.

Methodology (Constant Head Method):

-

Specimen Preparation: Five test specimens are cut from the sample.[12][13]

-

Apparatus Setup: The specimen is placed in the permeability apparatus, and a unidirectional flow of water is established normal to its plane.

-

Applying Head: A constant head of water (e.g., 70 ± 5 mm) is applied, and the flow is adjusted to maintain this head.[13]

-

Measurement: The rate of water flow is measured. The test is repeated for a range of lower head losses.[12]

-

Calculation: The results are typically expressed as a flow velocity (v) in m/s.

Transmissivity (ASTM D4716)

This test method determines the in-plane flow rate per unit width and the hydraulic transmissivity of a geosynthetic using a constant head.[14][15][16][17][18]

Objective: To measure the quantity of water that can be transmitted within the plane of the geotextile under a specified normal compressive stress.

Methodology:

-

Specimen Preparation: A geotextile specimen of specified dimensions (e.g., 300 mm x 300 mm) is placed on a rigid base.[15]

-

Applying Normal Stress: A uniform normal compressive stress is applied to the top surface of the specimen to simulate in-situ conditions.

-

Establishing Flow: A constant hydraulic head is applied to one end of the specimen, inducing in-plane flow.

-

Measurement: The quantity of flow through the specimen is measured over a specific time period.

-

Calculation: The transmissivity (θ) is calculated using the formula: θ = q / (W * i) where:

-

q = flow rate

-

W = width of the specimen

-

i = hydraulic gradient (h/L, where h is the head loss and L is the length of the specimen)

-

Visualizing the Relationships

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows discussed in this guide.

Caption: Relationship between geotextile mass and hydraulic properties.

Caption: ASTM D4491 Constant Head Permittivity Test Workflow.

Caption: ASTM D4716 Transmissivity Test Workflow.

References

- 1. fibertex.com [fibertex.com]

- 2. Woven vs Nonwoven Geotextiles: Strength, Permeability [geofantex.com]

- 3. bpmgeosynthetics.com [bpmgeosynthetics.com]

- 4. texel.ca [texel.ca]

- 5. store.astm.org [store.astm.org]

- 6. Page Not Found - US Fabrics [usfabricsinc.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. storethinghiem.vn [storethinghiem.vn]

- 9. scribd.com [scribd.com]

- 10. ISO 11058: Geotextile Water Permeability Testing Equipment [untm.co]

- 11. BS EN ISO 11058:2019 - TC | 31 Jul 2019 | BSI Knowledge [knowledge.bsigroup.com]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. scribd.com [scribd.com]

- 17. store.astm.org [store.astm.org]

- 18. store.astm.org [store.astm.org]

An In-depth Technical Guide to ASTM D5261 for Geotextile Specification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ASTM D5261 standard test method, a critical component in the specification and quality control of geotextile materials. While the field of geotextiles may be outside the typical purview of life sciences, the principles of standardized testing, material characterization, and quality assurance are universal. This document is structured to present the methodology and data in a manner that is both informative to materials scientists and analogous to the rigorous protocols employed in scientific research and development.

The mass per unit area of a geotextile, as determined by ASTM this compound, is a fundamental index property that directly influences its physical and mechanical performance, including strength, permeability, and filtration characteristics.[1] Consistent and accurate measurement of this property is paramount for ensuring that a geotextile meets the stringent requirements of its intended application, be it in civil engineering, environmental protection, or other critical systems. This guide will delve into the detailed experimental protocol, present typical quantitative data, and visualize the procedural workflow, providing a thorough understanding of this essential quality control standard.

Summary of Quantitative Data

The mass per unit area of a geotextile is a primary specification for its classification and application. Different types of geotextiles are manufactured to varying weights to suit specific project requirements. The following tables summarize typical mass per unit area values for common woven and nonwoven geotextiles. These values are often referenced in specifications such as those from the American Association of State Highway and Transportation Officials (AASHTO).[2][3][4]

Table 1: Typical Mass per Unit Area for Woven Geotextiles

| Geotextile Class | Mass per Unit Area (oz/yd²) | Mass per Unit Area (g/m²) | Typical Applications |

| Lightweight | 3.2 | 108 | Landscaping, separation |

| Medium weight | 4.8 | 163 | Road construction, erosion control |

| Heavyweight | 6.5+ | 220+ | Reinforcement, stabilization |

Data compiled from various sources, including manufacturer specifications.[5][6][7]

Table 2: Typical Mass per Unit Area for Nonwoven Geotextiles

| Geotextile Class | Mass per Unit Area (g/m²) | Typical Applications |

| Lightweight | 80 - 150 | Drainage, landscaping, separation |

| Medium weight | 150 - 300 | Road construction, filtration, erosion control |

| Heavyweight | 300 - 1000+ | Reinforcement, embankments, retaining walls |

Nonwoven geotextiles are often specified in grams per square meter (gsm).[1][8][9][10]

Experimental Protocol: ASTM this compound

The ASTM this compound test method provides a standardized procedure for determining the mass per unit area of all types of geotextiles.[1][8] Adherence to this protocol ensures reproducibility and comparability of results across different laboratories and manufacturing lots.

Apparatus

-

Balance: A calibrated balance capable of weighing to 5000 g with an accuracy of 0.01 g.

-

Cutting Die or Template: A device capable of cutting specimens to a known area with an accuracy of ±0.5%.

-

Conditioning Chamber: A chamber capable of maintaining a standard atmosphere for testing geotextiles.

Specimen Preparation

-

Sampling: Obtain a laboratory sample of the geotextile that is representative of the roll or lot being tested.

-

Specimen Dimensions: Cut a minimum of five test specimens from the laboratory sample. Each specimen should have an area of at least 100 cm² (15.5 in²). For field samples, a larger area of at least 900 cm² (139.5 in²) is recommended to maintain cutting accuracy.

-

Conditioning: Condition the test specimens in the standard atmosphere for testing geotextiles, which is defined as a relative humidity of 65 ± 5% and a temperature of 21 ± 2°C (70 ± 4°F), for a minimum of 24 hours or until moisture equilibrium is reached.

Test Procedure

-

Remove a conditioned test specimen from the conditioning chamber.

-

Weigh the specimen on the calibrated balance to the nearest 0.01 g.

-

Record the mass of the specimen (Ms) and the area of the specimen (A).

-

Repeat the procedure for the remaining test specimens.

Calculation

The mass per unit area (m) for each specimen is calculated using the following formula:

m = (Ms / A) * k

Where:

-

m = mass per unit area (in g/m² or oz/yd²)

-

Ms = mass of the specimen (in g or oz)

-

A = area of the specimen (in m² or yd²)

-

k = a conversion factor, if necessary, depending on the units of Ms and A.

The final reported value is the average of the mass per unit area of all the test specimens.

Visualizations

The following diagrams illustrate the logical flow of the ASTM this compound test method and its integration into a broader quality assurance framework.

Caption: Experimental workflow for ASTM this compound.

Caption: Role of this compound in a geotextile quality assurance plan.

References

- 1. Geotextile Fabric Weight | Performance, Applications & Selection [geofantex.com]

- 2. ctr.utexas.edu [ctr.utexas.edu]

- 3. members.cgs.ca [members.cgs.ca]

- 4. scribd.com [scribd.com]

- 5. kakwastone.com [kakwastone.com]

- 6. kakwastone.com [kakwastone.com]

- 7. accugeo.com [accugeo.com]

- 8. dawnviewgeo.com [dawnviewgeo.com]

- 9. High Strength 200g Nonwoven Geotextile GSM for Filtration, Isolation, Reinformcement - Geotextile, Non Woven Geotextile | Made-in-China.com [m.made-in-china.com]

- 10. jwgeosynthetic.com [jwgeosynthetic.com]

An In-depth Technical Guide to Laboratory Setup for ASTM D5261: Measuring Mass Per Unit Area of Geotextiles

For Researchers and Scientists in Geotechnical and Materials Testing

This guide provides a comprehensive overview of the essential laboratory requirements for conducting ASTM D5261, the standard test method for determining the mass per unit area of geotextiles. Adherence to these specifications is critical for ensuring accurate, repeatable, and comparable results for quality control and material specification in civil engineering and geosynthetic applications.

Introduction to ASTM this compound

The ASTM this compound standard test method is a fundamental procedure used to measure the mass per unit area of all types of geotextiles.[1][2][3][4] This property, often referred to as fabric weight or basis weight, is a key indicator of the material's consistency and is used for quality assurance and to verify that the material meets the specified design requirements.[1][4][5] The test involves weighing precisely cut specimens of a known area and calculating the mass per unit area.[2][5][6]

Core Laboratory and Equipment Requirements

A properly configured laboratory environment and calibrated equipment are paramount for the successful execution of ASTM this compound. The following tables summarize the essential apparatus and environmental conditions.

Table 1: Essential Apparatus for ASTM this compound

| Equipment | Specification | Purpose |

| Balance | Calibrated, with a capacity of at least 5000 g and an accuracy of 0.01 g.[2][7] | To accurately weigh the geotextile specimens. |

| Cutting Die or Template | Capable of cutting specimens with an accuracy of ±0.5% of the specimen's area.[2] | To ensure precise and consistent specimen dimensions. |

| Cutting Surface | A flat, smooth surface to facilitate accurate cutting of specimens. | To prevent inaccuracies in specimen dimensions during preparation. |

Table 2: Standard Laboratory Atmosphere for Testing Geotextiles

| Parameter | Requirement | Tolerance |

| Temperature | 21°C (70°F)[2][6] | ± 2°C (± 4°F)[2] |

| Relative Humidity | 65%[2][6] | ± 5%[2] |

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines the detailed steps for sampling, conditioning, and testing geotextile specimens in accordance with ASTM this compound.

3.1 Sampling

-

Lot Sample: For a given lot of geotextile, a lot sample is taken according to the procedures outlined in ASTM D4354, Standard Practice for Sampling of Geosynthetics for Testing.[2]

-

Laboratory Sample: A full-width swatch of the geotextile of sufficient length is taken from the lot sample to accommodate the required number of test specimens. This sample should be free of any defects or unrepresentative areas.[2]

3.2 Specimen Preparation

-

A minimum of five test specimens are to be cut from the laboratory sample.[2]

-

The specimens should be representative of the entire roll width.[2]

-

Each specimen must have a minimum area of 10000 mm² (15.5 in²). For tests conducted in the field, a larger specimen area of at least 90000 mm² (139.5 in²) is recommended to maintain cutting accuracy.[2]

-

Specimens should be cut at a distance of at least one-tenth of the geotextile's width from any selvage.[2]

3.3 Conditioning

-

The prepared test specimens must be brought to moisture equilibrium in the standard atmosphere for testing geotextiles as specified in Table 2.[2][6]

-

If the material's moisture history is known, a preconditioning cycle as described in ASTM D1776, Practice for Conditioning and Testing Textiles, may be performed if agreed upon by the involved parties.[2][7]

3.4 Testing Procedure

-

All testing must be conducted within the standard atmosphere for testing geotextiles.[2]

-

Each conditioned specimen is to be weighed individually on a calibrated balance to the nearest 0.01 g.[2][7]

3.5 Calculation

-

The mass per unit area for each specimen is calculated using the following formula:

m = (Ms / A) x 1,000,000

Where:

-

m = mass per unit area (g/m²)

-

Ms = mass of the specimen (g)

-

A = area of the specimen (mm²)[2]

-

-

The average and standard deviation of the mass per unit area for all test specimens are then calculated.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ASTM this compound test method, from initial sampling to the final calculation of results.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Geotextile Specimens for Mass Per Unit Area Determination via ASTM D5261

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper preparation of geotextile specimens for the determination of mass per unit area in accordance with ASTM D5261. Adherence to this standard is crucial for ensuring accurate and reproducible results in quality control and research applications.

Scope and Significance

This protocol outlines the standardized procedure for preparing geotextile specimens for the measurement of mass per unit area, a key index property.[1][2][3][4] This test method is widely used for quality control to ensure that geotextile materials meet design specifications.[2][3][4] The mass per unit area is determined by weighing test specimens of known dimensions that have been cut from various locations across the full width of a laboratory sample.[1][5]

Experimental Protocol

Apparatus

-

Cutting Die or Template: A sharp die or template with dimensions of at least 100 mm x 100 mm (10,000 mm²) is required.[1] The cutting tool must be capable of producing specimens with an accuracy of ±0.5% of the specimen's area.[1] For fieldwork, a larger specimen area of at least 90,000 mm² is recommended to maintain this accuracy.[1]

-

Balance: A calibrated balance with a sensitivity of 0.01 g.[1]

-

Conditioning Chamber: A chamber capable of maintaining a standard atmosphere for testing geotextiles.[1]

Specimen Sampling and Preparation

-

Lot Sample: Obtain a lot sample according to the procedures outlined in ASTM D4354.[1]

-

Laboratory Sample: From the lot sample, take a full-width swatch of sufficient length to meet the specimen requirements.[1] This swatch should be free of imperfections.[1]

-

Specimen Cutting:

-

Cut a minimum of five test specimens from the laboratory sample.[5] Some sources recommend ten specimens to ensure the sample is representative.[6][7][8]

-

Specimens should be taken from locations evenly distributed across the full width and length of the laboratory sample.[6][7]

-

Ensure that specimens are cut at least one-tenth of the geotextile's width away from any selvage.[1]

-

Use a sharp, clean cutting tool to avoid fraying the edges of the specimen.[9] A hot knife can be used to seal the edges of woven or nonwoven geotextiles.[9][10] Secure the fabric with weights or clamps to prevent movement during cutting.[9]

-

Conditioning

-

Place the cut specimens in a conditioning chamber.

-

Bring the specimens to moisture equilibrium in the standard atmosphere for testing geotextiles, which is defined as a relative humidity of 65 ± 5% and a temperature of 21 ± 2°C (70 ± 4°F).[1]

-

Equilibrium is achieved when the mass of the specimen changes by no more than 0.1% in successive weighings taken at least 2 hours apart.[1] A minimum conditioning period of 24 hours is generally acceptable for routine testing.[1]

Procedure

-

After conditioning, and while in the standard testing atmosphere, weigh each specimen individually to the nearest 0.01 g.[1]

-

Record the mass of each specimen.

Data Presentation

The quantitative data for specimen preparation and conditioning should be recorded as follows:

| Parameter | Specification |

| Specimen Dimensions | |

| Minimum Area | 10,000 mm²[1] |

| Cutting Accuracy | ± 0.5% of the specimen area[1] |

| Number of Specimens | Minimum of 5[5] |

| Conditioning Parameters | |

| Temperature | 21 ± 2°C (70 ± 4°F)[1] |

| Relative Humidity | 65 ± 5%[1] |

| Equilibrium Criteria | ≤ 0.1% mass change over ≥ 2 hours[1] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the specimen preparation protocol.

Caption: Workflow for Geotextile Specimen Preparation per ASTM this compound.

References

- 1. storethinghiem.vn [storethinghiem.vn]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. Measuring Mass per Unit Area of Geotextiles - Geocomp [geocomp.com]

- 6. Introduction to Geotextiles | Testing of geotextile material [atira.in]

- 7. TS002- Test methods of Geotextiles [textilesphere.com]

- 8. TS011-Test methods of Geotextiles [textilesphere.com]

- 9. constcmart.com [constcmart.com]

- 10. how-to-cut-geotextile-membranes-effectively | GeotextileMembranes.co.uk [geotextilemembranes.co.uk]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for Accurate ASTM D5261 Measurements Through Equipment Calibration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the calibration of analytical balances, a critical step for ensuring accurate and reliable measurements of mass per unit area of geotextiles according to the ASTM D5261 standard. Adherence to this protocol will enhance data integrity for quality control and research applications.

Introduction

The ASTM this compound standard test method is a fundamental procedure for determining the mass per unit area of geotextiles. This property is a key indicator for product quality and conformance to specifications. The accuracy of this measurement is critically dependent on the performance of the analytical balance used. Therefore, rigorous and regular calibration of the weighing instrument is paramount.

This document outlines the standard operating procedure (SOP) for the calibration of analytical balances used for ASTM this compound, including performance checks for accuracy, repeatability, and linearity. It also provides acceptance criteria and a workflow to ensure that the balance is performing within the required tolerances for precise and accurate measurements.

Equipment and Materials

-

Analytical Balance: A balance with a readability of at least 0.01 g is required as per ASTM this compound.

-

Certified Reference Weights: A set of calibrated weights, traceable to national or international standards (e.g., ASTM E617 Class 1 or 2, or OIML R111 Class E2 or F1). The weight set should bracket the expected mass range of the geotextile specimens.

-

Forceps and Gloves: For handling the reference weights to prevent contamination from oils and residues.

-

Balance Brush: For cleaning the weighing pan.

-

Environmental Monitoring Equipment: A calibrated thermometer and hygrometer to ensure the laboratory environment meets the standard conditions for testing.

Experimental Protocol: Analytical Balance Calibration

Pre-Calibration Checks

-

Environmental Conditions: Ensure the laboratory environment is stable and meets the requirements of ASTM D1776: a temperature of 21 ± 2°C (70 ± 4°F) and a relative humidity of 65 ± 5%.

-

Balance Setup:

-

Place the balance on a stable, vibration-free surface.

-

Confirm that the balance is level using the built-in spirit level. Adjust the leveling feet as necessary.

-

Clean the weighing pan and the interior of the draft shield with a balance brush.

-

-

Warm-up: Allow the balance to warm up for the manufacturer-recommended time (typically at least 30-60 minutes) to ensure electronic components have stabilized.

Calibration Procedure

The calibration of the analytical balance should be performed at regular intervals (e.g., monthly, quarterly) and after any maintenance or relocation. The calibration procedure involves an internal calibration (if available) followed by an external calibration using certified reference weights to verify accuracy, repeatability, and linearity.

Most modern analytical balances have an internal calibration function.

-

Ensure the weighing pan is empty and the draft shield doors are closed.

-

Initiate the internal calibration sequence according to the balance manufacturer's instructions.

-

The balance will automatically calibrate itself using its internal weights.

-

Record the completion of the internal calibration in the balance logbook.

External calibration involves a series of tests to verify the balance's performance across its operating range.

A. Accuracy Test

The accuracy test verifies the closeness of the measured value to the true value of the reference weight.

-

Select at least three certified reference weights that bracket the typical working range for geotextile samples (e.g., a low, mid, and high range weight). Geotextile mass per unit area can range from approximately 100 to 1000 g/m². For a typical specimen size of 100 cm x 100 cm (0.01 m²), the weight would be between 1 g and 10 g. For larger or denser samples, the weight could be higher. Therefore, using weights such as 1 g, 10 g, and 50 g is a good starting point.

-

Tare the balance.

-

Using forceps, place the first reference weight in the center of the weighing pan.

-

Allow the reading to stabilize and record the displayed mass.

-

Repeat this process for the other selected reference weights.

-

Compare the recorded mass to the certified value of the weight. The deviation should be within the acceptance criteria outlined in Table 1.

B. Repeatability Test

The repeatability test assesses the precision of the balance by making multiple measurements of the same weight.

-

Select a single certified reference weight, typically in the mid-range of the balance's operating capacity.

-

Tare the balance.

-

Place the reference weight on the pan, record the reading, and then remove the weight.

-

Repeat this process for a total of ten measurements.

-

Calculate the standard deviation of the ten measurements. The standard deviation should be within the acceptance criteria specified in Table 1.

C. Linearity Test

The linearity test checks the balance's ability to provide accurate readings throughout its entire weighing range.

-

Select a series of certified reference weights that cover the operating range of the balance (e.g., 10%, 25%, 50%, 75%, and 100% of the balance capacity).

-

Tare the balance.

-

Place the first weight on the pan and record the reading.

-

Without removing the first weight, add the second weight and record the cumulative reading.

-

Continue this process until all weights have been added.

-

Calculate the deviation of the measured cumulative weight from the sum of the certified values of the weights at each step. The deviation should not exceed the acceptance criteria in Table 1.

Data Presentation and Acceptance Criteria

All quantitative data from the balance calibration should be recorded and summarized. The following table provides a template for recording the results and the corresponding acceptance criteria.

| Performance Test | Parameter | Procedure Summary | Acceptance Criteria | Result | Pass/Fail |

| Accuracy | Deviation | Weigh at least 3 certified weights (low, mid, high range). | ≤ 0.1% of the nominal weight value | ||

| Repeatability | Standard Deviation | Weigh a single certified weight 10 times. | Standard Deviation ≤ 2 x Readability of the balance | ||

| Linearity | Maximum Deviation | Weigh a series of weights covering the operating range. | ≤ 0.1% of the nominal weight value at each step |

Table 1: Summary of Balance Calibration Performance Tests and Acceptance Criteria.

Visualizations

Experimental Workflow for Balance Calibration

The following diagram illustrates the logical flow of the analytical balance calibration procedure.

Caption: Workflow for analytical balance calibration.

Troubleshooting

If the balance fails any of the performance checks, the following troubleshooting steps should be taken:

-

Re-level the balance: Ensure the balance is perfectly level.

-

Clean the balance: Thoroughly clean the weighing pan and the inside of the draft shield.

-

Check the environment: Verify that the temperature and humidity are stable and within the required ranges. Eliminate any sources of drafts or vibrations.

-

Re-run the internal calibration: Perform the internal calibration again.

-

Re-run the failed performance check: Repeat the specific test that failed.

-

Contact service provider: If the balance continues to fail calibration, it should be taken out of service and a qualified service technician should be contacted for maintenance and repair. A "Fail" or "Out of Service" tag should be placed on the balance to prevent its use.

Application Notes and Protocols for Determining Mass Per Unit Area Following ASTM D5261

These application notes provide a detailed protocol for determining the mass per unit area of geotextiles, a critical parameter for quality control and ensuring material specifications are met.[1][2][3][4][5][6][7] The methodology follows the standardized procedure outlined in ASTM D5261.[1][2][3][4][8][9]

Significance and Use

The determination of mass per unit area serves as a primary index property for geotextiles.[1][3][4][6][8] It is a straightforward method for quality control to verify that the delivered material conforms to the specified mass per unit area.[1][2][4][5][6][7][8][9] This test method is applicable to all types of geotextiles, including woven, nonwoven, and knitted fabrics.[8][10] While it can be used for acceptance testing of commercial shipments, caution is advised due to potential variability in inter-laboratory precision.[1][2][4][5][6][7]

Experimental Protocol

The procedure involves weighing test specimens of known dimensions, which have been cut from various locations across the full width of the laboratory sample.[5][8][9][10] The average of these measurements is then taken to determine the mean mass per unit area of the sample.[5][8][10]

2.1 Apparatus

-

Cutting Die or Template: A device capable of accurately cutting specimens to a predefined shape and size.

-

Balance: A calibrated scale with a sensitivity of 0.01 g.[8]

-

Controlled Environment Chamber: A chamber capable of maintaining a standard atmosphere for testing geotextiles, defined as a relative humidity of 65 ± 5% and a temperature of 21 ± 2°C (70 ± 4°F).[8]

2.2 Sampling

-

Lot Sample: For a given lot of geotextile, take a lot sample in accordance with Practice D4354.[8]

-

Laboratory Sample: From the lot sample, take a full-width swatch of sufficient length to meet the specimen requirements. This sample should be free of imperfections.[8]

-

Test Specimens: Cut a minimum of five test specimens from the laboratory sample. The specimens should be cut from locations spread across the full width of the sample, and at least one-tenth of the width away from any selvage.[8] Each specimen should have a minimum area of 10,000 mm² (15.5 in.²).[8] A common specimen size is 4" x 8".[9] Ensure the cutting accuracy is within ±0.5% of the specimen's area.[8]

2.3 Conditioning

Before testing, the specimens must be brought to moisture equilibrium in the standard atmosphere for testing geotextiles.[5][8] Equilibrium is considered reached when the change in mass of the specimen in successive weighings at intervals of at least 2 hours does not exceed 0.1% of the specimen's mass.[8] A conditioning time of at least 24 hours is generally acceptable.[8]

2.4 Procedure

-

Ensure the test specimens are properly conditioned in the standard atmosphere.[8]

-

Using a calibrated balance, weigh each conditioned specimen individually to the nearest 0.01 g.[8]

-

Record the mass of each specimen.

2.5 Calculation

The mass per unit area for each specimen is calculated using the following formula:[8]

-

m = ( Ms / A ) × 1,000,000

Where:

-

m = mass per unit area (g/m²)

-

Ms = mass of the specimen (g)

-

A = area of the specimen (mm²)

After calculating the mass per unit area for each specimen, calculate the average and the standard deviation for all specimens.[8]

Data Presentation

The quantitative data should be summarized in a structured table for clear comparison and analysis.

| Specimen ID | Mass of Specimen (g) | Area of Specimen (mm²) | Mass per Unit Area (g/m²) |

| 1 | |||

| 2 | |||

| 3 | |||

| 4 | |||

| 5 | |||

| Average | |||

| Std. Dev. |

Reporting

The final report should include the following information:

-

The type of geotextile tested and the sampling method used.[8]

-

The size, shape, and number of test specimens.[8]

-

The average mass per unit area and the standard deviation, reported to three significant figures.[8]

-

Any deviations from the standard testing procedure.[8]

Experimental Workflow Diagram

Caption: Workflow for ASTM this compound Mass Per Unit Area Determination.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. eurolab.net [eurolab.net]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. storethinghiem.vn [storethinghiem.vn]

- 9. Measuring Mass per Unit Area of Geotextiles - Geocomp [geocomp.com]

- 10. img.antpedia.com [img.antpedia.com]

Application of ASTM D5261 in Quality Control of Nonwoven Geotextiles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ASTM D5261 is a standardized test method for determining the mass per unit area of geotextiles.[1][2][3][4] This parameter is a critical index property for nonwoven geotextiles, as it directly relates to the material's thickness, strength, and hydraulic properties. In the quality control of nonwoven geotextiles, ASTM this compound serves as a fundamental tool for ensuring product consistency and adherence to manufacturing specifications.[1][2][3][4] The mass per unit area, often referred to as "weight," is a key indicator of the amount of polymer fiber used in the production of the geotextile, which in turn influences its mechanical and filtration performance. Consistent mass per unit area across a roll and between different production lots is essential for reliable and predictable behavior in civil engineering and environmental applications.